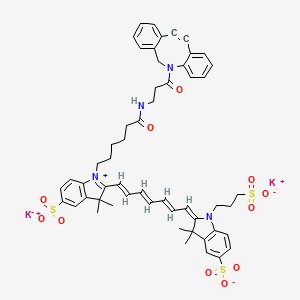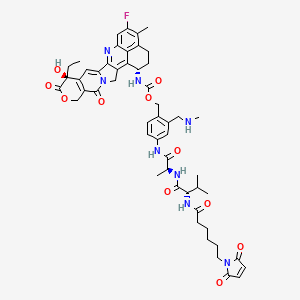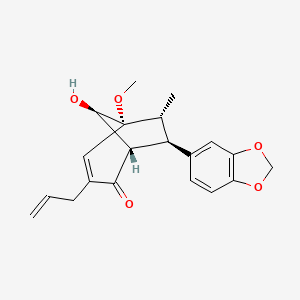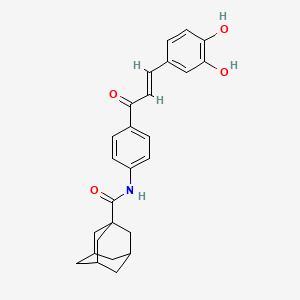
Sulfo-Cy7-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfo-Cy7-DBCO is a water-soluble near-infrared dye that is commonly used in copper-free click chemistry. It is a derivative of Cyanine 7, which is known for its excellent spectral properties. The compound is particularly useful for labeling biomolecules in aqueous media due to its high solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cy7-DBCO is synthesized by conjugating sulfo-Cyanine7 with dibenzocyclooctyne (DBCO). The reaction typically involves the use of organic solvents such as methanol or dimethylformamide (DMF) and is carried out under mild conditions to preserve the integrity of the dye and the DBCO group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cy7-DBCO primarily undergoes cycloaddition reactions with azides, a type of copper-free click chemistry. This reaction is highly efficient and selective, making it ideal for labeling proteins, cells, and other biomolecules .
Common Reagents and Conditions: The most common reagents used in these reactions are azides, which react with the DBCO group under mild conditions. The reaction does not require the presence of copper ions, which can be toxic to biological systems .
Major Products: The major products formed from these reactions are stable triazole linkages, which are highly resistant to hydrolysis and other forms of degradation. This makes the labeled biomolecules highly stable and suitable for long-term studies .
Scientific Research Applications
Chemistry: In chemistry, Sulfo-Cy7-DBCO is used for the labeling of various molecules, including nucleic acids and peptides. Its near-infrared fluorescence makes it particularly useful for applications requiring minimal background interference .
Biology: In biological research, this compound is used for live-cell imaging and flow cytometry. Its high solubility and stability make it ideal for labeling cells and tracking their behavior in real-time .
Medicine: In medicine, this compound is used for diagnostic imaging and targeted drug delivery. Its ability to label specific biomolecules allows for precise imaging of tissues and organs .
Industry: In industrial applications, this compound is used in the development of biosensors and other diagnostic tools. Its high sensitivity and specificity make it an invaluable tool for detecting various analytes .
Mechanism of Action
Sulfo-Cy7-DBCO exerts its effects through a strain-promoted cycloaddition reaction with azides. This reaction forms a stable triazole linkage, which is highly resistant to hydrolysis and other forms of degradation. The DBCO group is the key molecular target, and the reaction pathway involves the formation of a strained ring system that reacts readily with azides .
Comparison with Similar Compounds
Similar Compounds:
- Alexa Fluor 750
- DyLight 755
- IRDye 750
Uniqueness: Sulfo-Cy7-DBCO stands out due to its high water solubility and stability, which are superior to many other near-infrared dyes. Its ability to undergo copper-free click chemistry makes it particularly useful for biological applications where copper ions can be detrimental .
Properties
Molecular Formula |
C54H56K2N4O11S3 |
|---|---|
Molecular Weight |
1111.4 g/mol |
IUPAC Name |
dipotassium;(2E)-2-[(2E,4E,6E)-7-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C54H58N4O11S3.2K/c1-53(2)44-36-42(71(64,65)66)27-29-47(44)56(33-16-8-11-24-51(59)55-32-31-52(60)58-38-41-20-13-12-18-39(41)25-26-40-19-14-15-21-46(40)58)49(53)22-9-6-5-7-10-23-50-54(3,4)45-37-43(72(67,68)69)28-30-48(45)57(50)34-17-35-70(61,62)63;;/h5-7,9-10,12-15,18-23,27-30,36-37H,8,11,16-17,24,31-35,38H2,1-4H3,(H3-,55,59,61,62,63,64,65,66,67,68,69);;/q;2*+1/p-2 |
InChI Key |
FOEIOKWWLZPZIV-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one](/img/structure/B12389371.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)




![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)
